molecular formula C13H10N6O B2994729 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707587-06-1

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No. B2994729
CAS RN: 1707587-06-1
M. Wt: 266.264
InChI Key: KENCJRQPZTWSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolo-triazine derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have been shown to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .


Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Various functional groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 are introduced into the molecular scaffold to modify the energetic properties of the entire molecule .


Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine moiety . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo-triazine derivatives are complex and involve multiple steps . The introduction of various functional groups modifies the energetic properties of the entire molecule .


Physical And Chemical Properties Analysis

Triazolo-triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups . They also show excellent insensitivity toward external stimuli and very good calculated detonation performance .

Scientific Research Applications

Anticancer Research

This compound, with its triazolo-triazine core, has been studied for its potential anticancer properties. The ability to interact with various biological targets makes it a candidate for drug design and development in oncology. Researchers are exploring its efficacy against different cancer cell lines, aiming to understand its mechanism of action and therapeutic potential .

Antimicrobial Activity

The triazolo-triazine derivatives are known for their antimicrobial activities. This particular compound could be synthesized and tested against a range of bacterial and fungal strains. Its effectiveness as an antimicrobial agent can lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Applications

The structural features of this compound suggest that it may exhibit analgesic and anti-inflammatory effects. Studies could focus on its ability to reduce pain and inflammation in various models, contributing to the discovery of new pain management therapies .

Enzyme Inhibition

Due to the presence of the nitrile group, this compound might act as an enzyme inhibitor. It could be particularly effective against enzymes like carbonic anhydrase, cholinesterase, and others. Inhibiting these enzymes has therapeutic implications in conditions like glaucoma, Alzheimer’s disease, and certain cancers .

Antioxidant Properties

The compound’s potential to act as an antioxidant can be explored. Antioxidants are crucial in combating oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and aging. Research could aim to quantify its free radical scavenging activity .

Energetic Material Research

Triazolo-triazine derivatives have been investigated for their use as energetic materials. This compound, with appropriate functional groups, could exhibit high energy content and stability, making it suitable for applications in propellants and explosives. Computational studies can assess its performance parameters and safety profile .

Antiviral Applications

The triazolo-triazine scaffold has shown promise in antiviral research. This compound could be synthesized and screened against various viruses to evaluate its efficacy. Discovering new antiviral drugs is crucial, especially for emerging and re-emerging viral infections .

Molecular Modeling and Drug Design

The compound’s intricate structure makes it an interesting subject for in silico pharmacokinetic and molecular modeling studies. These studies can predict its behavior in biological systems, helping to design more effective and targeted drugs with improved pharmacological profiles .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c1-9-2-4-10(5-3-9)7-18-13-15-8-16-19(13)12(20)11(6-14)17-18/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENCJRQPZTWSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NN3C(=O)C(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.